Cas no 5327-44-6 (1-Methoxy-3,5-dinitrobenzene)
1-Methoxy-3,5-dinitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dinitroanisole
- 1-Methoxy-3,5-dinitrobenzene
- 3,5-Dinitro-anisol
- 3.5-Dinitro-1-methoxy-benzol
- 3-5-dinitro-phenylamine
- AC1L2WXY
- Anisole,3,5-dinitro
- Anisole,5-dinitro
- Benzene,1-methoxy-3,5-dinitro
- Methyl-(3.5-dinitro-phenyl)-aether
- DTXSID1063778
- LS-09010
- A829491
- MFCD00127693
- Q223021
- FT-0614714
- AI3-19029
- SCHEMBL309863
- Anisole, 3,5-dinitro-
- NSC3331
- 1-methoxy-3,5-dinitro-benzene
- NSC 3331
- 3.5-Dinitroanisole
- AKOS015917310
- Benzene, 1-methoxy-3,5-dinitro-
- 5327-44-6
- 3LFZ5SGR6C
- NSC-3331
- CS-0204867
- Anisole,5-dinitro-
- H35584
- 3,5-dinitrophenyl methyl ether
- FD67873
- ALBB-026436
- DTXCID7041384
-
- MDL: MFCD00127693
- Inchi: 1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3
- InChI Key: OTMLGCBMOMNGCV-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 198.02800
- Monoisotopic Mass: 198.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 101A^2
Experimental Properties
- Color/Form: 无色 针状晶体
- Density: 1.5580
- Melting Point: 105.3°C
- Boiling Point: 335.43°C (rough estimate)
- Flash Point: 175°C
- Refractive Index: 1.5460 (estimate)
- PSA: 100.87000
- LogP: 2.55800
1-Methoxy-3,5-dinitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M140340-500mg |
1-Methoxy-3,5-dinitrobenzene |
5327-44-6 | 500mg |
$ 80.00 | 2022-06-04 | ||
| TRC | M140340-1000mg |
1-Methoxy-3,5-dinitrobenzene |
5327-44-6 | 1g |
$ 130.00 | 2022-06-04 | ||
| TRC | M140340-2500mg |
1-Methoxy-3,5-dinitrobenzene |
5327-44-6 | 2500mg |
$ 260.00 | 2022-06-04 | ||
| abcr | AB415943-500 mg |
1-Methoxy-3,5-dinitrobenzene; 95% |
5327-44-6 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB415943-1 g |
1-Methoxy-3,5-dinitrobenzene; 95% |
5327-44-6 | 1g |
€197.30 | 2023-04-24 | ||
| abcr | AB415943-5 g |
1-Methoxy-3,5-dinitrobenzene; 95% |
5327-44-6 | 5g |
€456.10 | 2023-04-24 | ||
| abcr | AB415943-10 g |
1-Methoxy-3,5-dinitrobenzene; 95% |
5327-44-6 | 10g |
€773.40 | 2023-04-24 | ||
| abcr | AB415943-500mg |
1-Methoxy-3,5-dinitrobenzene, 95%; . |
5327-44-6 | 95% | 500mg |
€173.00 | 2025-04-18 | |
| abcr | AB415943-1g |
1-Methoxy-3,5-dinitrobenzene, 95%; . |
5327-44-6 | 95% | 1g |
€197.00 | 2025-04-18 | |
| abcr | AB415943-5g |
1-Methoxy-3,5-dinitrobenzene, 95%; . |
5327-44-6 | 95% | 5g |
€445.00 | 2025-04-18 |
1-Methoxy-3,5-dinitrobenzene Suppliers
1-Methoxy-3,5-dinitrobenzene Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-Methoxy-3,5-dinitrobenzene
Chemical Profile of 1-Methoxy-3,5-dinitrobenzene (CAS No. 5327-44-6)
1-Methoxy-3,5-dinitrobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 5327-44-6, is a specialized organic compound that has garnered attention in the field of chemical synthesis and pharmaceutical research. This compound belongs to the class of nitroaromatics, characterized by the presence of nitro groups (-NO₂) attached to an aromatic ring. The methoxy substituent (-OCH₃) at the 1-position introduces unique electronic and steric properties, making this molecule a versatile intermediate in organic chemistry and a potential candidate for various applications in medicinal chemistry.
The structural features of 1-Methoxy-3,5-dinitrobenzene contribute to its reactivity and utility in synthetic pathways. The electron-withdrawing nature of the nitro groups enhances the electrophilicity of the aromatic ring at positions 3 and 5, facilitating nucleophilic aromatic substitution reactions. Concurrently, the methoxy group exerts a slight electron-donating effect through resonance, influencing the overall reactivity profile. This balance of electronic effects makes it a valuable building block for constructing more complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic derivatives. The nitro group is a well-known pharmacophore that can participate in redox reactions, leading to bioactive species or serving as a handle for further functionalization. 1-Methoxy-3,5-dinitrobenzene has been investigated as a precursor in the synthesis of biologically active molecules, including potential antimicrobial and anti-inflammatory agents. Its ability to undergo selective reduction or coupling reactions allows for the introduction of diverse functional groups, enabling the design of novel therapeutic compounds.
One of the most compelling aspects of 1-Methoxy-3,5-dinitrobenzene is its role in material science applications. Nitroaromatic compounds are known for their stability and thermal properties, which make them suitable for use in high-performance materials such as explosives, dyes, and polymers. However, recent research has also highlighted their potential in advanced materials like conductive polymers and liquid crystals. The methoxy substituent can influence packing interactions and solubility characteristics, making this compound a candidate for tailored material properties.
The synthesis of 1-Methoxy-3,5-dinitrobenzene typically involves the nitration of methyl anisole (methoxybenzene) using classical nitration methods or more modern catalytic approaches. Advances in synthetic methodologies have enabled greener and more efficient production processes, reducing waste and improving yields. For instance, catalytic nitration using zeolite-based catalysts has been shown to provide better control over regioselectivity and reduce byproduct formation.
From an industrial perspective, 1-Methoxy-3,5-dinitrobenzene serves as an important intermediate in fine chemical manufacturing. Its relatively simple structure allows for scalable production at competitive costs. The demand for this compound is driven by its use in pharmaceutical intermediates and specialty chemicals. As industries continue to seek innovative solutions for drug development and material innovation, compounds like 1-Methoxy-3,5-dinitrobenzene will remain integral to these processes.
Recent studies have also explored the environmental impact of nitroaromatic compounds during their synthesis and application phases. While these compounds are generally stable under normal conditions, their degradation products can pose ecological concerns if not managed properly. Research efforts are focused on developing sustainable synthetic routes that minimize environmental footprint while maintaining high product quality.
The future prospects for 1-Methoxy-3,5-dinitrobenzene are promising as new applications continue to emerge. Collaborative research between academia and industry is essential to fully harness its potential in pharmaceuticals and materials science. By leveraging cutting-edge synthetic techniques and computational modeling tools, scientists can optimize its properties for specific applications.
In conclusion,1-Methoxy-3,5-dinitrobenzene (CAS No. 5327-44-6) is a multifaceted compound with significant utility across multiple domains of chemistry. Its unique structural features enable diverse applications ranging from drug discovery to advanced materials development. As research progresses,this compound will undoubtedly continue to play a crucial role in scientific innovation.
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